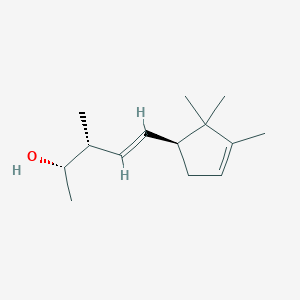
Disodium 4-(oleamido mipa)-sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-(oleamido mipa)-sulfosuccinate is a surfactant commonly used in personal care products and cosmetics. It is known for its ability to enhance the foaming properties of formulations and improve the viscosity of products. This compound is derived from oleic acid and isopropanolamine, making it a versatile ingredient in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(oleamido mipa)-sulfosuccinate typically involves the reaction of oleic acid with monoisopropanolamine (MIPA) to form oleamido MIPA. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester. The final step involves neutralization with sodium hydroxide to produce the disodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-(oleamido mipa)-sulfosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfosuccinate group to a simpler form, such as a sulfide.
Substitution: The compound can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Disodium 4-(oleamido mipa)-sulfosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: The compound is used in cell culture media and other biological applications due to its surfactant properties.
Medicine: It is used in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: The compound is widely used in personal care products, such as shampoos, conditioners, and body washes, due to its foaming and viscosity-enhancing properties.
Mecanismo De Acción
The mechanism of action of disodium 4-(oleamido mipa)-sulfosuccinate involves its ability to reduce surface tension and enhance the foaming properties of formulations. The compound interacts with water and oil phases, forming micelles that trap and remove dirt and oil from surfaces. This makes it an effective cleansing agent in personal care products.
Comparación Con Compuestos Similares
Disodium 4-(oleamido mipa)-sulfosuccinate can be compared with other similar compounds, such as:
Cocamide MIPA: Derived from coconut oil, it also acts as a surfactant and foam booster.
Lauramide MIPA: Derived from lauric acid, it has similar surfactant properties.
Stearamide MIPA: Derived from stearic acid, it is used in similar applications but has different fatty acid chain lengths.
The uniqueness of this compound lies in its specific fatty acid chain derived from oleic acid, which provides distinct properties in terms of foaming and viscosity enhancement.
Propiedades
Número CAS |
97043-73-7 |
|---|---|
Fórmula molecular |
C25H43NNa2O8S |
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
disodium;4-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-yloxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C25H45NO8S.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-20-21(2)34-24(28)19-22(25(29)30)35(31,32)33;;/h10-11,21-22H,3-9,12-20H2,1-2H3,(H,26,27)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/b11-10-;; |
Clave InChI |
XMZNGOXSJASRSI-PQBRBDCOSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
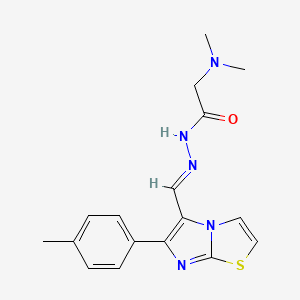

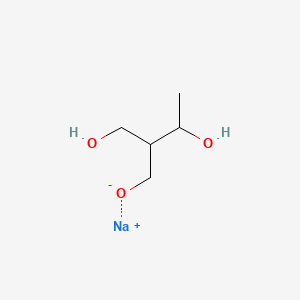
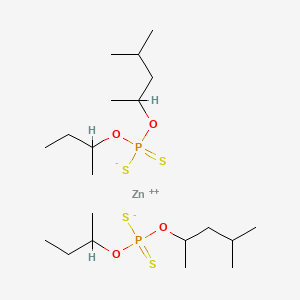
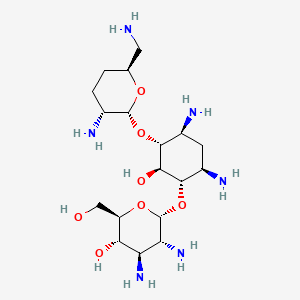


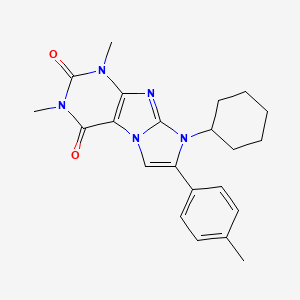
![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)

